Spermidine

Overview

Description

Spermidine, a naturally occurring polyamine, is ubiquitously present in eukaryotic and prokaryotic organisms. It plays pivotal roles in cellular homeostasis, including DNA stabilization, RNA translation, autophagy induction, and modulation of enzymatic activity . This compound is synthesized from its precursor putrescine via this compound synthase and serves as a precursor for spermine. It is abundant in dietary sources such as soybeans, mushrooms, and aged cheese .

This compound’s anti-aging effects are attributed to autophagy induction, which clears damaged organelles and protein aggregates, thereby enhancing proteostasis and mitochondrial function . It also modulates epigenetic markers by inhibiting histone acetyltransferases (HATs), leading to hypoacetylation of histone H3 and upregulation of autophagy-related genes . Clinically, this compound supplementation has shown neuroprotective effects in retinal ganglion cells (RGCs) and enhanced optic nerve regeneration in mice .

Preparation Methods

Sabarubicin hydrochloride is synthesized starting from 14-acetoxyidarubicinone. The synthetic route involves the preparation of the doxorubicin analog 7-O-(α-l-daunosaminyl-α(1–4)-2-deoxy-l-fucosyl)-4-demethoxy-adriamycinone . The compound is then dissolved in saline (NaCl, 0.9%) immediately prior to use . Industrial production methods involve the combination of sabarubicin with other antitumor agents, such as cisplatin, to enhance its efficacy .

Chemical Reactions Analysis

Sabarubicin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include saline (NaCl, 0.9%) and dimethyl sulfoxide . Major products formed from these reactions include the doxorubicin analog 7-O-(α-l-daunosaminyl-α(1–4)-2-deoxy-l-fucosyl)-4-demethoxy-adriamycinone .

Scientific Research Applications

Cancer Research

Mechanisms of Action

Spermidine has been investigated for its role in cancer treatment, particularly in enhancing immune responses and inhibiting tumor growth. Recent studies indicate that this compound supplementation can rejuvenate aging immune cells, improving their efficacy in combating tumors. For example, research demonstrated that this compound enhances the anti-tumor activity of CD8+ T cells when combined with PD-1 pathway inhibitors, leading to increased cytokine production and mitochondrial ATP levels in both aged and young mice .

Case Study: Immunotherapy Enhancement

A study published in Science reported that this compound supplementation significantly improved the effectiveness of anti–PD-L1 antibody therapy in mice. The combination treatment resulted in enhanced proliferation of CD8+ T cells and improved mitochondrial health, suggesting a promising avenue for cancer immunotherapy in older populations .

| Study | Findings | Implications |

|---|---|---|

| Al-Habsi et al. (2022) | This compound enhances CD8+ T cell activity | Potential for improving immunotherapy outcomes in aged patients |

Cardiovascular Health

Angiogenesis Improvement

this compound has been shown to improve the angiogenic capacity of senescent endothelial cells (ECs). A study found that this compound supplementation restored migration and tube formation abilities in aged ECs, suggesting its potential use in treating age-related cardiovascular diseases .

Case Study: Endothelial Cell Function

Research demonstrated that treating replicative senescent ECs with this compound increased intracellular polyamine levels to those observed in younger cells, thereby enhancing their functional capabilities .

| Study | Findings | Implications |

|---|---|---|

| Nature (2023) | This compound improves senescent EC angiogenesis | Potential therapeutic for cardiovascular aging |

Neuroprotection

Cognitive Function Enhancement

this compound has been associated with cognitive benefits, particularly in aging populations. A study indicated that higher dietary intake of this compound over three months led to improvements in cognitive function among older adults .

Case Study: Cognitive Function Study

In a randomized controlled trial, participants receiving this compound showed significant reductions in inflammatory markers associated with cognitive decline compared to a placebo group .

| Study | Findings | Implications |

|---|---|---|

| JAMA Network (2022) | Improved cognitive function with this compound supplementation | Potential for dietary interventions to mitigate cognitive decline |

Ocular Health

Therapeutic Applications

this compound's protective role extends to ocular diseases such as glaucoma and age-related macular degeneration (AMD). It has been proposed as a therapeutic agent due to its anti-inflammatory and antioxidant properties .

Case Study: Ocular Disease Management

Recent findings suggest that this compound could serve as a biomarker for various ocular conditions and may provide therapeutic benefits in managing diseases like cataracts and diabetic retinopathy .

| Study | Findings | Implications |

|---|---|---|

| Frontiers in Nutrition (2022) | This compound shows promise in treating ocular diseases | Potential for new treatments targeting eye health |

Aging and Longevity

Cellular Aging Reversal

this compound is recognized for its role in autophagy induction and cellular rejuvenation. Studies indicate that it can delay cellular aging processes by enhancing mitochondrial function and promoting cell proliferation .

Case Study: Aging Research

Research has highlighted the potential of this compound as an anti-aging compound through its ability to induce autophagy and improve metabolic health across various species .

| Study | Findings | Implications |

|---|---|---|

| Frontiers in Chemistry (2023) | This compound promotes autophagy and metabolic health | Possible interventions for age-related decline |

Mechanism of Action

Sabarubicin hydrochloride exerts its effects by inhibiting topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair . This inhibition leads to the activation of p53-independent apoptosis, resulting in the death of cancer cells . The molecular targets and pathways involved in this mechanism include the tetracenequinone ring structure and the glycosidic linkage of the sugar .

Comparison with Similar Compounds

Structural and Functional Comparison

Spermidine belongs to the polyamine family, which includes putrescine (diamine), spermine (tetramine), and northis compound (structural isomer with a shorter carbon chain). Key differences include:

Key Observations :

- Putrescine lacks this compound’s autophagy-inducing capacity but contributes to neuroprotection via GABAergic pathways .

- Spermine exhibits stronger DNA-binding affinity than this compound due to additional amine groups but shows lower efficacy in autophagy induction .

- Northis compound demonstrates reduced binding affinity to plasma membrane vesicles compared to this compound, suggesting structural specificity in transport systems .

Transport and Competitive Inhibition

This compound shares transport mechanisms with other polyamines. In Candida albicans, the high-affinity this compound carrier also mediates uptake of T-2307 (an antifungal diamidine) and pentamidine , albeit with varying affinities:

Implications :

- Structural analogs like MGBG (a this compound mimic) weakly compete with this compound binding, highlighting the importance of carbon chain length and charge distribution .

Metabolic and Therapeutic Differences

- Autophagy Induction : this compound uniquely activates autophagy via HAT inhibition and LC3B-II upregulation, whereas spermine and putrescine show minimal effects .

- Bone Health : this compound upregulates osteogenic genes (Runx2, ALP) via Sirt1 activation, while spermine lacks such effects .

Clinical and Dietary Efficacy

- Dietary Bioavailability : this compound-rich diets elevate blood this compound levels more effectively than putrescine or spermine, likely due to superior absorption in the gut .

- Anti-Cancer Effects : Epidemiological studies link high this compound intake to reduced cancer incidence, whereas spermine may promote tumor growth in certain contexts .

Biological Activity

Spermidine is a naturally occurring polyamine that plays a crucial role in various biological processes. Its significance has been increasingly recognized in the fields of cancer research, aging, neuroprotection, and metabolic health. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from putrescine and is involved in cellular functions such as cell growth, differentiation, and apoptosis. It is found in high concentrations in various foods, particularly in wheat germ, soybeans, and aged cheese. As a polyamine, this compound contributes to cellular homeostasis and has been implicated in autophagy regulation, antioxidant defense, and modulation of gene expression.

This compound exerts its biological effects through several mechanisms:

- Autophagy Induction : this compound promotes autophagy by inhibiting histone deacetylases (HDACs) and enhancing the expression of autophagy-related genes. This process is crucial for cellular repair and maintenance, particularly under stress conditions .

- Cell Cycle Regulation : It plays a significant role in modulating the cell cycle. Studies have shown that this compound can enhance cell proliferation by promoting the transition from the G1 to S phase .

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), thereby reducing oxidative stress .

Cancer Research

This compound has been identified as a promising anticancer agent. It interferes with tumor cell proliferation by regulating key oncogenic pathways and promoting autophagy. Research indicates that higher dietary intake of this compound can suppress oncogenesis and slow tumor growth .

Table 1: Effects of this compound on Cancer Cell Lines

| Cancer Type | Effect of this compound | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | |

| Colorectal Cancer | Induction of apoptosis | |

| Neuroblastoma | Enhanced mitochondrial function |

Aging and Cognitive Function

This compound has been associated with longevity and improved cognitive function. Studies suggest that dietary this compound intake correlates with reduced cognitive impairment risk in humans. It enhances mitochondrial function and promotes neuroprotection by clearing toxic aggregates such as amyloid-beta plaques .

Table 2: this compound Supplementation Effects on Cognitive Function

| Study | Population | Duration | Outcome |

|---|---|---|---|

| SmartAge Trial | Older Adults | 12 months | No significant change in memory performance |

| Animal Models | Mice | Varied | Improved spatial learning |

Metabolic Health

Recent research indicates that higher serum levels of this compound are linked to lower body mass index (BMI) and reduced prevalence of obesity. This suggests a potential role for this compound in metabolic regulation .

Case Studies

- Clinical Trial on Cognitive Decline : A randomized controlled trial involving older adults showed no significant cognitive improvement with this compound supplementation over one year; however, it did observe a reduction in inflammatory markers .

- This compound Supplementation in Obesity : A cross-sectional study found that participants with higher baseline serum this compound concentrations showed a greater likelihood of BMI reduction over two years, indicating its potential role in weight management .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie spermidine's role in autophagy induction, and how can these be experimentally validated?

- Methodology : Use autophagy-deficient cell lines (e.g., ATG5/7 KO) treated with this compound to assess LC3-II conversion via immunoblotting. Compare autophagic flux using lysosomal inhibitors like chloroquine . In vivo, employ GFP-LC3 transgenic mice to visualize autophagosome formation in tissues post-spermidine administration.

- Key Data : this compound (0.1–1 mM) induces autophagy in yeast and mammalian cells by inhibiting EP300 acetyltransferase activity, reducing acetylation of autophagy-related proteins .

Q. What experimental models are optimal for studying this compound’s anti-aging effects?

- Methodology : Utilize C. elegans lifespan assays with this compound (50–100 µM) and compare survival curves between wild-type and autophagy-deficient mutants (e.g., bec-1 RNAi). In mice, combine this compound supplementation (3 mM in drinking water) with aging biomarkers like mitochondrial DNA damage or senescence-associated β-galactosidase .

- Design Considerations : Control for dietary polyamine intake by using germ-free models or defined diets to isolate this compound-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be resolved in inflammatory models?

- Analysis : In RAW 264.7 macrophages, this compound at ≤800 µg/mL shows no cytotoxicity (MTT assay), while ≥1,000 µg/mL reduces viability . Validate dose-dependent effects using annexin V/PI staining and caspase-3 activation assays. Consider cell-type specificity: Neuronal cells may tolerate lower doses (100–200 µM) due to differential polyamine uptake .

- Statistical Approach : Apply two-way ANOVA to assess interactions between this compound concentration and inflammatory stimuli (e.g., LPS) on viability .

Q. What translational challenges arise when extrapolating this compound’s preclinical benefits to human trials?

- Methodology : Compare pharmacokinetic data across species. Rodent studies use 3–5 mg/kg/day orally, but human trials (e.g., 1.2 mg/day for cognitive decline) show variable bioavailability . Incorporate isotopic labeling (¹⁵N-spermidine) to track tissue distribution in clinical cohorts .

- Data Gaps : Human microbiota-derived this compound complicates dose-response analyses; stratify participants by fecal polyamine levels in RCTs .

Q. How can this compound’s dual role as a pro-oxidant and antioxidant be mechanistically dissected?

- Experimental Design : In RAW 264.7 cells, measure ROS (DCFH-DA assay) and antioxidant enzymes (SOD, catalase) after this compound ± H₂O₂. Use NRF2 knockout models to test this compound’s dependency on antioxidant pathways .

- Contradictions : Low-dose this compound (200 µM) suppresses LPS-induced NF-κB nuclear translocation (immunocytochemistry), while high doses (1 mM) may exacerbate oxidative stress via this compound oxidase activity .

Q. Methodological Frameworks

Q. What statistical methods are critical for analyzing this compound’s dose-response effects in heterogeneous populations?

- Approach : Use mixed-effects models to account for inter-individual variability in clinical trials. For neurocognitive outcomes (e.g., MMSE scores), apply longitudinal GEE models adjusted for baseline biomarkers like Aβ42 .

- Validation : Replicate findings in Drosophila models with standardized diets to control for environmental polyamines .

Q. How should researchers validate this compound as a biomarker for neurodegenerative diseases?

- Protocol : In AD cohorts, correlate CSF this compound levels with amyloid PET/MRI volumetry. Use LC-MS/MS for quantification and adjust for confounding factors (e.g., renal function) via multivariate regression .

- Challenges : Address diurnal variations in this compound levels by standardizing sample collection times .

Properties

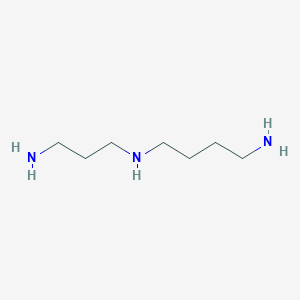

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHGHQPFGPMSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036645 | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124-20-9 | |

| Record name | Spermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azaoctamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.